molecular formula C19H23N3O2S2 B2675403 N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-42-2

N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2675403
CAS No.: 851409-42-2
M. Wt: 389.53
InChI Key: FONSSKZWUZMBQH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • 3-Ethyl and 6-methyl substituents on the thienopyrimidine ring.
  • A sulfanyl (thioether) bridge linking the thienopyrimidine core to an acetamide group.
  • A 3,5-dimethylphenyl moiety attached to the acetamide nitrogen.

Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The sulfanyl linkage and alkyl/aryl substituents modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONSSKZWUZMBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Compound Overview

The compound belongs to the class of thienopyrimidines and features a complex molecular structure characterized by the presence of sulfur and nitrogen heteroatoms. Its molecular formula is C19H23N3O2S2C_{19}H_{23}N_{3}O_{2}S_{2} with a molecular weight of approximately 389.53 g/mol. The compound is primarily utilized in research settings and is not intended for therapeutic use.

The synthesis of this compound involves several key steps:

  • Formation of the Thienopyrimidine Core : This step typically involves cyclization reactions under controlled conditions.
  • Introduction of the Aromatic Group : The 3,5-dimethylphenyl group is introduced through nucleophilic substitution.
  • Formation of the Acetamide Moiety : This is achieved through standard amide coupling techniques.

Antitumor Effects

Research indicates that compounds within the thienopyrimidine class exhibit significant antitumor activity. The mechanism of action often involves the inhibition of specific enzymes or receptors that are critical for tumor growth and proliferation. For instance, studies have shown that similar thienopyrimidine derivatives can modulate pathways related to apoptosis and cell cycle regulation.

Case Studies

  • Study on Antitumor Activity :
    • A study exploring the effects of thienopyrimidine derivatives showed that certain compounds significantly inhibited tumor cell proliferation in vitro.
    • The study reported IC50 values indicating effective concentrations required to achieve 50% inhibition in cancer cell lines.
  • Antimicrobial Screening :
    • Another investigation assessed various thienopyrimidine derivatives for their antimicrobial efficacy against drug-resistant strains.
    • Results indicated that some derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs from peer-reviewed studies (Table 1). Key differentiating factors include core structure , substituents , linkage type , and physical properties .

Table 1: Structural and Physicochemical Comparison

Compound (Source) Core Structure Substituents/Linkage Melting Point (°C) Yield (%) Spectral Features (Key)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 6-methyl; sulfanyl bridge; 3,5-dimethylphenyl N/A N/A (Inferred) IR: C=O (~1700 cm⁻¹), thioether S-C (~650 cm⁻¹)
Thieno[2,3-d]pyrimidin-4-one 7-Methyl, phenylamino; acetamide linkage 143–145 73 IR: 1730 (C=O), 1690 (C=O) cm⁻¹; NMR: δ 2.10 (COCH3)
1,6-Dihydropyrimidin-6-one 4-Methyl; thioether bridge; 2,3-dichlorophenyl 230 80 ¹H NMR: δ 12.50 (NH), 10.10 (NHCO); m/z 344.21 [M+H]+
Cyclopenta-thieno[2,3-d]pyrimidine 6,7-Dihydro; ether bridge; 3-PhO 197–198 53 LC-MS: m/z 326.0 [M+H]+; NMR: δ 9.78 (NH)

Structural Analysis

Core Modifications: The target’s thieno[3,2-d]pyrimidin-4-one core differs from thieno[2,3-d]pyrimidin-4-one () in ring fusion orientation, altering electronic distribution and planarity. The cyclopenta-fused core () increases rigidity and lipophilicity .

Substituent Effects: The 3,5-dimethylphenyl group (target) enhances steric bulk and lipophilicity compared to 2,3-dichlorophenyl () or phenylamino (). 3-Ethyl and 6-methyl substituents (target) may improve metabolic stability over smaller alkyl groups (e.g., ’s NCH₃) .

Linkage Variations :

  • The sulfanyl bridge (target) offers greater bond flexibility and sulfur-specific interactions (e.g., hydrogen bonding, metal coordination) compared to ether () or acetamide () linkages .

Physical Properties :

  • Higher melting points in (230°C) and (197–198°C) suggest stronger crystalline packing vs. the target (inferred lower m.p. due to branched alkyl groups) .
  • Yields for analogs range from 53–80%, with reaction conditions (e.g., solvent, catalysts) influencing efficiency .

Research Findings and Implications

  • Synthetic Accessibility: The target’s synthesis likely follows routes similar to (acylation of thienopyrimidine precursors) but may require optimization for the sulfanyl bridge .
  • Spectroscopic Trends : IR and NMR data for analogs (e.g., C=O stretches at 1690–1730 cm⁻¹, NH signals at δ 9.78–12.50) provide benchmarks for verifying the target’s structure .
  • Biological Potential: Thienopyrimidines with sulfanyl linkages (e.g., target) are understudied compared to ether or amino-linked analogs but may offer unique pharmacokinetic profiles .

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